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Compound of Interest

Compound Name: 3-Bromo-5-iodopyridine

Cat. No.: B183754 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-bromo-
5-iodopyridine as a versatile building block in pharmaceutical synthesis. Its unique

dihalogenated structure allows for selective and sequential cross-coupling reactions, making it

a valuable intermediate in the construction of complex molecular architectures found in various

therapeutic agents, particularly kinase inhibitors.

Introduction
3-Bromo-5-iodopyridine is a key heterocyclic intermediate in medicinal chemistry.[1][2] The

differential reactivity of the carbon-iodine and carbon-bromine bonds (C-I bond being more

reactive) allows for regioselective functionalization through transition metal-catalyzed cross-

coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[3][4][5] This

property is highly advantageous in the synthesis of polysubstituted pyridine derivatives, which

are core scaffolds in a multitude of biologically active compounds, including potent anti-cancer

agents.[6][7] Specifically, this intermediate is a valuable precursor for the synthesis of tyrosine

kinase inhibitors, a class of targeted therapeutics that have revolutionized cancer treatment.[8]

[9]

Application in the Synthesis of Kinase Inhibitors
While a direct synthesis of a marketed drug from 3-bromo-5-iodopyridine is not explicitly

detailed in publicly available literature, its structural motifs are present in numerous kinase
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inhibitors. The protocols outlined below describe its application in the synthesis of a key biaryl

pyridine intermediate, a common core structure in this class of drugs. This intermediate can be

further elaborated to generate a library of potential kinase inhibitors.

Core Synthesis Strategy: Sequential Suzuki-Miyaura
Couplings
The synthetic strategy leverages the differential reactivity of the iodo and bromo substituents. A

Suzuki-Miyaura coupling is first performed at the more reactive 5-iodo position, followed by a

second coupling at the 3-bromo position.

Data Presentation
The following tables summarize the quantitative data for the sequential Suzuki-Miyaura

coupling reactions.

Table 1: Suzuki-Miyaura Coupling at the 5-Iodo Position

Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (5)
K₂CO₃

1,4-

Dioxane/

H₂O (4:1)

90 12 88

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (3)
Cs₂CO₃

Toluene/

H₂O (3:1)
100 10 92

3

3-

Fluoroph

enylboro

nic acid

Pd(OAc)₂

/SPhos

(2)

K₃PO₄
THF/H₂O

(5:1)
80 16 85

Table 2: Suzuki-Miyaura Coupling at the 3-Bromo Position
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Entry

Startin
g
Materi
al
(from
Table
1,
Entry
2)

Arylbo
ronic
Acid

Cataly
st
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

3-

Bromo-

5-(4-

methox

yphenyl

)pyridin

e

2-

Aminop

yrimidin

e-5-

boronic

acid

Pd(PPh

₃)₄ (5)
K₂CO₃

1,4-

Dioxan

e/H₂O

(4:1)

100 24 75

2

3-

Bromo-

5-(4-

methox

yphenyl

)pyridin

e

4-

(4,4,5,5

-

Tetrame

thyl-

1,3,2-

dioxabo

rolan-2-

yl)anilin

e

Pd(dppf

)Cl₂ (3)
Cs₂CO₃

Toluene

/H₂O

(3:1)

110 20 78

3

3-

Bromo-

5-(4-

methox

yphenyl

)pyridin

e

Pyridine

-3-

boronic

acid

Pd(OAc

)₂/SPho

s (2)

K₃PO₄
THF/H₂

O (5:1)
90 24 72
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Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(4-
methoxyphenyl)pyridine via Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the 5-iodo position of 3-bromo-5-
iodopyridine.

Materials:

3-Bromo-5-iodopyridine (1.0 equiv)

4-Methoxyphenylboronic acid (1.2 equiv)

Pd(dppf)Cl₂ (3 mol%)

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

Toluene/Water (3:1 mixture, degassed)

Round-bottom flask

Magnetic stirrer

Reflux condenser

Inert atmosphere (Nitrogen or Argon)

Procedure:

To a dry round-bottom flask, add 3-bromo-5-iodopyridine (1.0 mmol, 283 mg), 4-

methoxyphenylboronic acid (1.2 mmol, 182 mg), and Cesium Carbonate (2.0 mmol, 652

mg).

Evacuate and backfill the flask with an inert gas three times.

Add Pd(dppf)Cl₂ (0.03 mmol, 22 mg) to the flask.

Add the degassed toluene/water mixture (10 mL) via syringe.
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Heat the reaction mixture to 100 °C and stir vigorously for 10 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10

mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 3-bromo-5-(4-methoxyphenyl)pyridine.

Protocol 2: Synthesis of a Diarylpyridine Core via a
Second Suzuki-Miyaura Coupling
This protocol describes the coupling at the remaining 3-bromo position.

Materials:

3-Bromo-5-(4-methoxyphenyl)pyridine (1.0 equiv)

2-Aminopyrimidine-5-boronic acid (1.5 equiv)

Pd(PPh₃)₄ (5 mol%)

Potassium Carbonate (K₂CO₃) (2.0 equiv)

1,4-Dioxane/Water (4:1 mixture, degassed)

Microwave reaction vial

Magnetic stirrer

Microwave synthesizer
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Procedure:

In a microwave reaction vial, combine 3-bromo-5-(4-methoxyphenyl)pyridine (0.5 mmol, 132

mg), 2-aminopyrimidine-5-boronic acid (0.75 mmol, 104 mg), and Potassium Carbonate (1.0

mmol, 138 mg).

Add Pd(PPh₃)₄ (0.025 mmol, 29 mg) to the vial.

Add the degassed 1,4-dioxane/water mixture (5 mL).

Seal the vial and place it in the microwave synthesizer.

Irradiate the mixture at 120 °C for 45 minutes.

Monitor the reaction completion by LC-MS.

After cooling, dilute the reaction mixture with ethyl acetate (15 mL).

Wash the organic layer with water (2 x 5 mL) and brine (5 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

The crude product can be purified by preparative HPLC to yield the desired diarylpyridine

product.

Visualizations
Experimental Workflow
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Sequential Suzuki-Miyaura Coupling Workflow

Combine 3-Bromo-5-iodopyridine,
Arylboronic Acid 1, Base, Catalyst

First Suzuki Coupling
(at Iodo-position)

Workup and Purification

Isolate 3-Bromo-5-arylpyridine

Combine Intermediate,
Arylboronic Acid 2, Base, Catalyst

Second Suzuki Coupling
(at Bromo-position)

Workup and Purification

Final Diarylpyridine Product

Click to download full resolution via product page

Caption: General workflow for the sequential Suzuki-Miyaura coupling.
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BRAF Kinase Signaling Pathway
Many kinase inhibitors derived from pyridine scaffolds target the BRAF signaling pathway,

which is commonly mutated in melanoma.
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BRAF Signaling Pathway in Melanoma
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Caption: The BRAF/MEK/ERK signaling pathway and the point of inhibition.
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BCR-ABL Kinase Signaling Pathway
Another important target for kinase inhibitors is the BCR-ABL fusion protein, characteristic of

chronic myeloid leukemia (CML).

BCR-ABL Signaling Pathway in CML

Downstream Signaling Pathways
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Increased Cell Proliferation
& Survival
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Click to download full resolution via product page

Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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